2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidine derivative known for its diverse biological activities, including potential anticancer and antimicrobial properties. Thienopyrimidines, characterized by their thiophene and pyrimidine rings, have garnered attention in medicinal chemistry due to their ability to interact with various biological targets. This compound's structure allows it to participate in multiple chemical reactions, making it a versatile candidate for further modifications and applications in drug development.
2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one belongs to the class of heterocyclic compounds, specifically thienopyrimidines. This class is recognized for its pharmacological significance and potential therapeutic applications.
The synthesis of 2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be approached through various methods. One common approach involves the reaction of substituted thiophene derivatives with appropriate pyrimidine precursors under controlled conditions.
The molecular structure of 2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one features a thienopyrimidine core with a phenyl group at position 5 and a morpholine substituent at position 2.
Key structural data includes:
The compound can undergo several chemical reactions, including:
These reactions often require specific conditions such as temperature control and the presence of catalysts or bases to facilitate the desired transformations .
The mechanism of action for 2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with biological targets such as enzymes or receptors. The thienopyrimidine structure allows it to mimic natural substrates or inhibitors.
Studies have shown that this compound may inhibit certain kinases or other proteins involved in cancer cell proliferation, although specific mechanisms may vary depending on the target .
Relevant analyses often include thermal stability assessments and solubility tests to determine appropriate handling conditions .
The compound has potential applications in:
Research continues to explore its full range of biological activities and potential therapeutic applications across various fields of medicine .
The thieno[2,3-d]pyrimidin-4-one scaffold serves as a privileged structure in medicinal chemistry due to its dual heterocyclic framework, which combines the electronic properties of thiophene with the hydrogen-bonding capacity of pyrimidinone. This core structure acts as a bioisostere for quinazoline alkaloids, mimicking natural nucleotide bases while enhancing metabolic stability and membrane permeability [3] [9]. The planar, π-conjugated system enables optimal intercalation with kinase ATP-binding sites, particularly in anticancer therapeutics [9]. Key structural advantages include:
Table 1: Antiproliferative Activity of Thieno[2,3-d]pyrimidin-4-one Derivatives in NCI-60 Screening
Compound | Mean Growth Inhibition (%) | Notable Cell Line Sensitivity |
---|---|---|
2-(Morpholin-4-yl)-5-phenyl derivative | 78% | Breast T-47D (84%), Leukemia CCRF-CEM (81%) |
Unsubstituted core | 42% | None significant |
5-Cyclohexyl analog | 67% | Melanoma SK-MEL-5 (72%) |
Data from NCI-60 dose-response assays at 10 μM [4] [9]
The 5-phenyl substitution enhances cytotoxicity by enabling π-stacking with tyrosine residues (e.g., Tyr836 in PI3Kα), as demonstrated in breast cancer cell lines (T-47D IC50 = 3.8 μM) [4] [8]. Microwave-assisted synthesis techniques have optimized this core’s production, achieving 75–95% yields in Dimroth rearrangements for structure-activity studies [6].
Morpholine (1-oxa-4-azacyclohexane) features in >100 approved drugs due to its balanced physicochemical properties: moderate basicity (pKa ~8.4), water solubility (log P = −0.44), and capacity for oxygen-mediated hydrogen bonding [2] [5]. In 2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, morpholine’s role is multifaceted:
Table 2: PI3K Isoform Inhibition by Morpholine-Containing Thienopyrimidines
Compound | PI3Kα Inhibition (%) | PI3Kβ Inhibition (%) | PI3Kγ Inhibition (%) | Selectivity Profile |
---|---|---|---|---|
VIb* | 58% | 72% | 84% | β/γ-selective |
5-Phenyl derivative | 63% | 68% | 79% | Pan-isoform |
PI-103 (Control) | 89% | 83% | 90% | Pan-isoform |
Data at 10 μM concentration; *VIb = Structural analog with chloro-phenyl substitution [4]
Molecular dynamics simulations confirm morpholine’s entropy-driven stabilization of kinase complexes: it reduces binding cavity fluctuations by 40% compared to piperidine analogs [4] [5]. This "privileged" status is further evidenced in clinical kinase inhibitors like timolol (protein kinase C modulator) and alpelisib (PI3Kα inhibitor), where morpholine contributes to nanomolar potency [5].
Thieno[2,3-d]pyrimidin-4-ones exhibit distinct advantages over bioisosteric chromen-4-ones and pyridopyrimidin-4-ones in drug design:
Electronic and steric properties:
Biological performance:
Table 3: Comparative Profile of Fused Pyrimidinone Scaffolds in Kinase Inhibitor Design
Parameter | Thieno[2,3-d]pyrimidin-4-one | Chromen-4-one | Pyridopyrimidin-4-one |
---|---|---|---|
logP (Calculated) | 2.9 | 4.1 | 1.8 |
H-Bond Acceptors | 4 | 3 | 5 |
Kinase Hinge Binding Energy (kcal/mol) | -9.2 | -7.1 | -8.3 |
Cellular Potency (A549 IC50, μM) | 0.94–5.2 | >20 | 8.3–15.7 |
Metabolic Stability (t1/2 microsomes, min) | 42 | 18 | 29 |
Data compiled from biochemical and cellular assays [5] [6] [8]
The 5-phenyl substitution in thienopyrimidin-4-ones uniquely enables π-π stacking with tyrosine gatekeeper residues absent in saturated pyrido analogs, explaining its dominance in kinase inhibitor pipelines [4] [9].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8